(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate

Catalog No.
S724573
CAS No.
82911-71-5
M.F
C21H15N3O3
M. Wt
357.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-...

CAS Number

82911-71-5

Product Name

(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate

IUPAC Name

benzotriazol-1-yl 9H-fluoren-9-ylmethyl carbonate

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C21H15N3O3/c25-21(27-24-20-12-6-5-11-19(20)22-23-24)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-12,18H,13H2

InChI Key

KNSPZTVPSAKHBN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)ON4C5=CC=CC=C5N=N4

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)ON4C5=CC=CC=C5N=N4
(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate, commonly known as Fluorbenzotriazole, is a compound that has garnered significant research attention in recent years. Its unique properties make it attractive for use in various fields of research and industry. In this paper, we will discuss the definition, background, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of Fluorbenzotriazole.
Fluorbenzotriazole is a heterocyclic compound that is used as a chemical labeling reagent for the detection of various biomolecules, such as proteins, nucleic acids, and glycans. It is a small, stable, and versatile molecule that can be used to modify various biomolecules in order to analyze their structure, function, and interactions. The use of Fluorbenzotriazole for chemical labeling has been known for many years, but it has gained significant attention in recent years due to its unique properties and the development of innovative analytical techniques that utilize this compound for biological studies.
Fluorbenzotriazole has a molecular weight of 325.3 g/mol and the molecular formula of C17H12N3O2F. It is a white to off-white powder that is soluble in most organic solvents. The melting point of Fluorbenzotriazole is between 147-153°C. The compound is stable under normal conditions and can be stored for extended periods without any degradation. The chemical structure of Fluorbenzotriazole consists of a fluorobenzene ring, a triazole ring, and a carbonate ester linkage.
The synthesis of Fluorbenzotriazole can be performed using various methods. One common method involves the reaction of 9H-Fluorene-9-methylamine with ethyl chloroformate to form a carbamate intermediate, which is then converted to the desired product using triazole and potassium carbonate. The final product can be purified using various chromatographic techniques such as column chromatography or HPLC. The characterization of Fluorbenzotriazole can be done using various analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
Fluorbenzotriazole can be analyzed using various methods such as UV-Vis spectroscopy, fluorescence spectroscopy, and HPLC. These techniques can be used to determine the presence of Fluorbenzotriazole in biological samples and to quantify the amount of modified biomolecules.
Fluorbenzotriazole has been used to modify various biomolecules such as proteins, nucleic acids, and glycans. The modification of biomolecules with Fluorbenzotriazole can be performed using various chemical reactions such as click chemistry or carbodiimide-mediated coupling. The modified biomolecules can be used for various biological studies such as protein-protein interaction studies, glycoprotein structural studies, and nucleic acid hybridization studies.
There is limited information available on the toxicity of Fluorbenzotriazole in scientific experiments. However, it is recommended to handle this compound with caution and to follow appropriate safety precautions when working with it, such as wearing gloves, lab coats, and protective eyewear, and working in a fume hood.
Fluorbenzotriazole has many applications in scientific experiments. It has been used for various biological studies such as protein-protein interaction studies, glycobiology, and nucleic acid hybridization studies. It has also been used in the development of various diagnostic tools such as fluorescence-based sensors and imaging agents.
The current state of research on Fluorbenzotriazole is focused on the development of innovative analytical techniques that utilize this compound for biological studies. There is also research being conducted on the use of this compound as a diagnostic tool for various diseases such as cancer and Alzheimer's disease.
Fluorbenzotriazole has potential implications in various fields of research and industry. In the field of biomedical research, it can be used for the development of diagnostic tools for various diseases. In the pharmaceutical industry, it can be used for drug discovery and development. It can also be used in the development of materials with unique optical properties for various applications such as data storage and telecommunication.
The limitations of Fluorbenzotriazole include its toxicity in high concentrations, as well as the need for specialized analytical techniques for its detection and quantification. However, its unique properties make it an attractive compound for use in various fields of research and industry. Future directions for research on Fluorbenzotriazole include the development of more efficient and sensitive analytical techniques for its detection, as well as the development of new applications for this compound in various fields of research and industry.

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

9-Fluorenylmethyl 1-benzotriazolyl carbonate

Dates

Modify: 2023-08-15

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